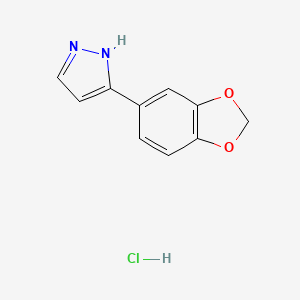

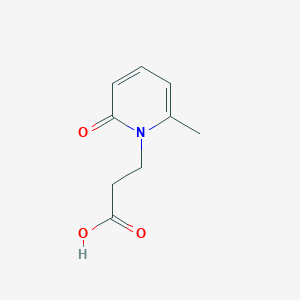

1-(3-aminopropyl)-2,3-dihydro-1H-1,3-benzodiazol-2-one hydrochloride

Overview

Description

The closest compound I found is “1-Aminopyrrolidine” which is a technical grade compound with the empirical formula C4H10N2 · HCl . It’s also known as “1-(3-aminopropyl)pyrrolidine” and has a molecular weight of 122.60 .

Synthesis Analysis

The synthesis of a similar compound, N-(3-aminopropyl)methacrylamide hydrochloride (APMH), involves a surfactant-free, radical precipitation copolymerization of N-isopropylmethacrylamide . Another method involves taking propane diamine and methacrylic chloride as reactants, using ethyl acetate as a reaction medium, reacting in the presence of Boc amino, and then removing Boc .

Chemical Reactions Analysis

A related compound, 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide, is used as a carboxyl activating agent for the coupling of primary amines to yield amide bonds .

Physical And Chemical Properties Analysis

The closest compound I found is “1-Aminopyrrolidine” which is a technical grade compound that exists in solid form .

Scientific Research Applications

Corrosion Inhibition

Benzimidazole derivatives, including structures similar to 1-(3-aminopropyl)-2,3-dihydro-1H-1,3-benzodiazol-2-one hydrochloride, have been studied for their corrosion inhibitory effects. These compounds demonstrate significant protection efficiency against mild steel corrosion in acidic media by adsorbing onto the steel surface and forming insoluble complexes with ferrous species. The efficiency of corrosion inhibition increases with the increase in the number of benzimidazole segments within the molecules (Tang et al., 2013).

Polymer Stabilization

Amino-compounds, including those related to this compound, have been utilized in the synthesis of compounds serving as thermostabilizers for polymers like polypropylene. The process involves the transformation of amino-compounds to their hydrochloride salts, demonstrating the versatility and utility of such compounds in enhancing polymer stability (Aghamali̇yev et al., 2018).

Antimicrobial Activity

New pyridine derivatives synthesized using amino substituted benzothiazoles, which share a core structural similarity to this compound, have been evaluated for their antimicrobial properties. These studies demonstrate the potential of benzimidazole-related compounds in serving as bases for developing new antimicrobial agents (Patel & Agravat, 2007).

Analytical Chemistry Applications

Derivatives of benzimidazole, akin to this compound, have been explored for their use in analytical chemistry, particularly in the determination of amines in complex mixtures. These compounds facilitate sensitive and selective detection methods, underscoring the chemical utility of benzimidazole derivatives in analytical applications (You et al., 2006).

Safety and Hazards

properties

IUPAC Name |

3-(3-aminopropyl)-1H-benzimidazol-2-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N3O.ClH/c11-6-3-7-13-9-5-2-1-4-8(9)12-10(13)14;/h1-2,4-5H,3,6-7,11H2,(H,12,14);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXEBSVLTKMBNQE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)NC(=O)N2CCCN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(7-Bromo-6-(3-((tert-butyldimethylsilyl)oxy)propyl)-2,3-dihydro-1h-pyrido[2,3-b][1,4]oxazin-1-yl)-2,2-dimethylpropan-1-one](/img/structure/B1522516.png)

![4-Bromo-2-(tert-butyl)-6-iodooxazolo[4,5-c]pyridine-7-carboxylic acid](/img/structure/B1522521.png)

![2-Methyl-2-[3-(trifluoromethyl)phenyl]oxirane](/img/structure/B1522527.png)

![3-Methyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one hydrochloride](/img/structure/B1522530.png)

![tert-Butyl (2,3-dihydro-[1,4]dioxino[2,3-b]pyridin-7-yl)carbamate](/img/structure/B1522535.png)